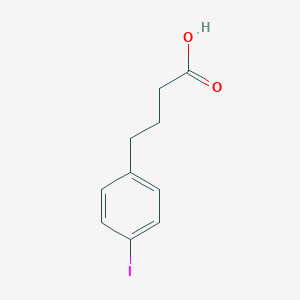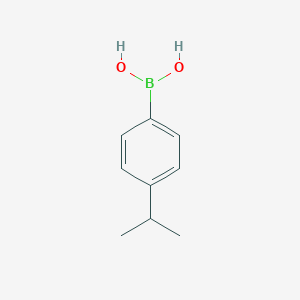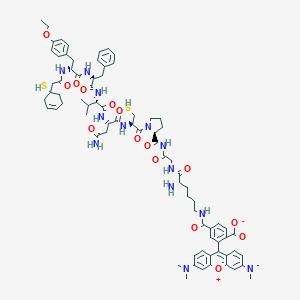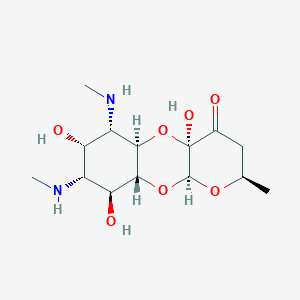
Chlorure de platine(II)
Vue d'ensemble
Description
Platinum(II) chloride, also known as platinous chloride, is a chemical compound with the formula PtCl₂. It is an important precursor used in the preparation of other platinum compounds. Platinum(II) chloride exists in two crystalline forms, both of which are dark brown, insoluble in water, diamagnetic, and odorless .
Applications De Recherche Scientifique
Platinum(II) chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst for various C-C bond, C-O bond, and C-N bond formation reactions.
Biology and Medicine: Platinum(II) chloride is used in the synthesis of cisplatin, a chemotherapy drug used to treat various cancers, including testicular, ovarian, and bladder cancer.
Mécanisme D'action
Target of Action
Platinum(II) chloride, also known as platinous chloride, is a dark brown, insoluble compound . It is an important precursor used in the preparation of other platinum compounds . The primary targets of Platinum(II) chloride are DNA molecules . It forms adducts with genomic DNA, which is the determinant step for the cytotoxicity of platinum-based antitumor agents .
Mode of Action
Platinum(II) chloride interacts directly with its targets, forming adducts with genomic DNA . This interaction can affect protein insertion and/or conformation within the membrane, leading to changes in cell signaling and other membrane-associated cellular processes . Different forms of Platinum(II) complexes interact at different depths of the lipid membrane, influencing their ability to permeate the cell membrane . Once inside the cell, Platinum(II) complexes promote a cascade of events that lead to cell death or resistance mechanisms to Platinum(II) complexes .
Biochemical Pathways
Platinum(II) chloride affects several biochemical pathways. It has been shown to disrupt autophagy and induce apoptosis within cancer cells . This is achieved through the dissipation of lysosomal pH levels within cancer cells, which is linked to chloride transport . Additionally, Platinum(II) chloride has been found to function as efficient transmembrane chloride transporters .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption and distribution within the body
Result of Action
The molecular and cellular effects of Platinum(II) chloride’s action are primarily cytotoxic. It has been shown to exhibit potent transmembrane chloride activity in vesicle studies, while also showing strong antiproliferative activity in cisplatin-resistant cell lines via induction of apoptosis and inhibition of intracellular ROS . Furthermore, it has been found to cause a decrease in ThT fluorescence intensity upon the addition of all three complexes with different times of decrease .
Action Environment
The action, efficacy, and stability of Platinum(II) chloride can be influenced by various environmental factors. For instance, the lipid composition of the plasma membrane can affect the depth at which Platinum(II) complexes interact with the membrane, thereby influencing their ability to permeate the cell membrane . Additionally, the current during anodic oxidation has been found to result in increased activity at high temperatures, likely by improving surface roughening, which reduced the impact of steam-enhanced sintering .
Analyse Biochimique
Biochemical Properties
Platinum(II) chloride has been found to interact with various biomolecules, including enzymes and proteins . For instance, it has been used to synthesize Platinum(II) complexes, which have shown antiproliferative effects on human tumor cell lines . These complexes have a weak capacity of interacting with DNA .
Cellular Effects
Platinum(II) chloride can influence cell function. It has been observed to induce the mitochondrial permeability transition in rat liver mitochondria, leading to the release of proapoptotic factors such as cytochrome c and apoptosis-inducing factor .
Molecular Mechanism
At the molecular level, Platinum(II) chloride exerts its effects through various mechanisms. For instance, it can act as an inducer of the mitochondrial permeability transition . This suggests that Platinum(II) chloride can influence cellular processes at the molecular level, potentially leading to changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Platinum(II) chloride can be prepared by heating chloroplatinic acid (H₂PtCl₆) to 350°C in air. The reaction is as follows: [ \text{H}_2\text{PtCl}_6 \rightarrow \text{PtCl}_2 + \text{Cl}_2 + 2\text{HCl} ] This method is convenient since chloroplatinic acid is readily generated from platinum metal .
Industrial Production Methods: In industrial settings, platinum(II) chloride is produced by the same method, involving the thermal decomposition of chloroplatinic acid. The process is carried out in large reactors where precise temperature control is maintained to ensure the complete conversion of chloroplatinic acid to platinum(II) chloride .
Analyse Des Réactions Chimiques
Types of Reactions: Platinum(II) chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Platinum(II) chloride reacts with ligands (L) to form molecular derivatives, such as: [ \text{PtCl}_2 + 2L \rightarrow \text{PtCl}_2L_2 ] This reaction involves the cleavage of Pt-Cl-Pt linkages.
Oxidation and Reduction Reactions: Platinum(II) chloride can be oxidized to platinum(IV) chloride (PtCl₄) and reduced to metallic platinum (Pt).
Common Reagents and Conditions:
Substitution Reactions: Common ligands used include ammonia, phosphines, and other nitrogen or phosphorus-containing compounds.
Oxidation Reactions: Chlorine gas (Cl₂) is used to oxidize platinum(II) chloride to platinum(IV) chloride.
Reduction Reactions: Hydrogen gas (H₂) or other reducing agents can be used to reduce platinum(II) chloride to metallic platinum.
Major Products Formed:
Substitution Reactions: Complexes such as cisplatin (cis-diamminedichloroplatinum(II)) and dichloro(cycloocta-1,5-diene)platinum(II).
Oxidation Reactions: Platinum(IV) chloride.
Reduction Reactions: Metallic platinum.
Comparaison Avec Des Composés Similaires
Platinum(IV) chloride (PtCl₄): A higher oxidation state of platinum chloride, used in different chemical reactions and industrial applications.
Palladium(II) chloride (PdCl₂): Similar in structure and reactivity to platinum(II) chloride, but with different catalytic properties and applications.
Uniqueness of Platinum(II) Chloride: Platinum(II) chloride is unique due to its ability to form stable complexes with a wide range of ligands, making it a versatile precursor in the synthesis of various platinum-based compounds. Its use in the synthesis of cisplatin highlights its importance in medicinal chemistry .
Propriétés
Numéro CAS |
10025-65-7 |
|---|---|
Formule moléculaire |
Cl2Pt |
Poids moléculaire |
265.99 g/mol |
Nom IUPAC |
platinum(2+);dichloride |
InChI |
InChI=1S/2ClH.Pt/h2*1H;/q;;+2/p-2 |
Clé InChI |
CLSUSRZJUQMOHH-UHFFFAOYSA-L |
SMILES |
Cl[Pt]Cl |
SMILES canonique |
[Cl-].[Cl-].[Pt+2] |
Color/Form |
Grayish-green to brown powder Olive green hexagonal crystals |
Densité |
5.87 |
melting_point |
581 °C decomposes |
| 10025-65-7 | |
Pictogrammes |
Corrosive; Irritant; Health Hazard |
Solubilité |
Insol in water, alcohol, ether; sol in hydrochloric acid Soluble in ammonium hydroxide; insoluble in cold wate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








ANone: Platinum(II) chloride, specifically cis-diamminedichloroplatinum(II) (cis-DDP), primarily forms intrastrand crosslinks between adjacent guanine bases in DNA. [] This interaction disrupts DNA base pairing and can lead to denaturation, affecting DNA replication and transcription. []
ANone: Yes, while both cis-DDP and trans-DDP bind to DNA, they induce different structural changes. At low levels of adduct formation, trans-DDP appears to disrupt DNA structure to a greater extent than cis-DDP. [] This difference in interaction likely contributes to the lack of antitumor activity observed with trans-DDP. []
ANone: Research indicates that incorporating sequence-specific DNA-binding moieties into Platinum(II) complexes can enhance their affinity for particular DNA sequences. [] For example, polyamide Platinum(II) complexes demonstrated preferential binding to a target sequence over sequences with different flanking regions or a double base pair mismatch. []
ANone: Platinum(II) chloride exists as a dimer, Pt6Cl12, with a molecular weight of 1300.27 g/mol. []
ANone: Platinum(II) chloride forms a unique structure with discrete Pt6Cl12 units. Within each unit, six Platinum atoms form an octahedron, with twelve chlorine atoms situated above the octahedron's edges. []
ANone: Common spectroscopic techniques include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, 31P, and 195Pt NMR), and ultraviolet-visible (UV-Vis) spectroscopy. [, , , ] These techniques provide insights into the structure, bonding, and electronic properties of the complexes.
ANone: Platinum(II) chloride exhibits varying solubility and stability depending on the solvent. For instance, it can form monomeric complexes in acetone but dimeric structures in chloroform. []
ANone: Yes, Platinum(II) chloride has been shown to co-crystallize with organic molecules like 1,2,4-trichlorobenzene, forming Pt6Cl12·(1,2,4-C6H3Cl3). []
ANone: Platinum(II) chloride effectively catalyzes a variety of reactions, including hydrosilylation of alkynes, [] cycloisomerization of enediynes, [] domino enyne isomerization/Diels-Alder reactions, [] and cyclization reactions. [, , ]
ANone: Platinum(II) chloride facilitates the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, such as those in alkynes. [] This reaction is often employed to generate alkenylsilanes, versatile intermediates in organic synthesis.
ANone: The selectivity of Platinum(II) chloride-catalyzed reactions can be influenced by factors such as the choice of ligands, reaction conditions, and substrate structure. For example, in Platinum(II) chloride-catalyzed cyclization reactions, careful selection of reaction conditions can control regioselectivity, leading to specific isomers as the major product. [, ]
ANone: Computational methods like Density Functional Theory (DFT) calculations are employed to model the electronic structure, geometry, and reactivity of Platinum(II) chloride complexes. [] These calculations provide valuable insights into the electronic factors influencing the stability and reactivity of these complexes.
ANone: Yes, DFT calculations can be used to calculate descriptors like electrophilicity index (ω) and chemical hardness (η) that correlate with the reactivity of Platinum(II) complexes in substitution reactions. []
ANone: Research suggests that the presence of a pyrrolic-nitrogen, irrespective of the chelate size or rigidity, generally retards ligand substitution reactions in Platinum(II) complexes. [] This observation highlights the significance of the electronic properties of the ligand in determining the overall reactivity of the complex.
ANone: Yes, the size and rigidity of the chelating ligand can significantly impact the reactivity of Platinum(II) complexes. For example, five-membered chelate complexes exhibit different reactivity patterns compared to six-membered chelate complexes due to differences in their structural topology and electronic features. []
ANone: Formulation strategies involve optimizing the solvent, pH, and the addition of stabilizing agents to enhance the stability and solubility of Platinum(II) chloride complexes. [] These approaches aim to prevent degradation and improve the bioavailability of the complexes for various applications.
ANone: Platinum(II) chloride should be handled with caution due to its potential toxicity. Appropriate personal protective equipment, such as gloves and eye protection, should be worn, and exposure should be minimized.
ANone: The discovery of the antitumor activity of cisplatin (cis-DDP) marked a significant milestone, leading to extensive research on Platinum(II) chloride complexes for cancer treatment. []
ANone: Beyond their use as anticancer agents, Platinum(II) chloride complexes find applications in diverse fields such as catalysis, [, , , ] materials science, [] and as heavy-atom derivatives for X-ray crystallography. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylethanamine;formic acid](/img/structure/B156148.png)
